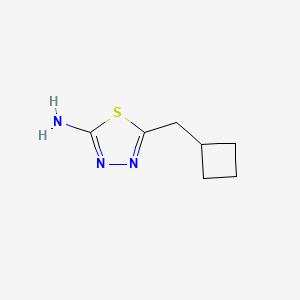

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC18331377

Molecular Formula: C7H11N3S

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3S |

|---|---|

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | 5-(cyclobutylmethyl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10) |

| Standard InChI Key | TUDVOXZYFRESIF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)CC2=NN=C(S2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3,4-thiadiazole ring system (C₂N₂S), with an amino (-NH₂) group at position 2 and a cyclobutylmethyl (-CH₂C₃H₅) moiety at position 5. The cyclobutyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems. Key structural parameters include:

-

Molecular formula: C₇H₁₀N₄S

-

Molecular weight: 182.25 g/mol

-

IUPAC name: 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

The planar thiadiazole ring enables π-π stacking interactions, while the amino group participates in hydrogen bonding. The cyclobutylmethyl side chain may enhance lipid solubility, potentially improving membrane permeability compared to simpler alkyl or aryl derivatives .

Spectral Characterization

Although experimental spectral data for this specific compound are unavailable, analogous 1,3,4-thiadiazoles exhibit characteristic NMR and IR signatures:

-

¹H-NMR: Aromatic protons in the thiadiazole ring typically resonate between δ 7.5–8.5 ppm, while the cyclobutylmethyl protons appear as multiplet signals in the δ 1.5–3.0 ppm range .

-

¹³C-NMR: The thiadiazole carbons (C-2 and C-5) resonate near δ 160–170 ppm, with cyclobutyl carbons appearing between δ 20–40 ppm .

-

FT-IR: N-H stretching vibrations (amino group) occur at 3300–3500 cm⁻¹, and C=N/C-S vibrations in the thiadiazole ring appear at 1500–1600 cm⁻¹ .

Synthetic Methodologies

Cyclodehydration Route

The most common synthesis of 1,3,4-thiadiazoles involves cyclodehydration of carboxylic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For 2-amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole, the proposed pathway is:

-

Starting material: 2-(Cyclobutylmethyl)benzoic acid or a cyclobutylmethyl-substituted carboxylic acid derivative.

-

Reaction with thiosemicarbazide:

-

Basification and purification: Adjust pH to 8–9 with NaOH, followed by recrystallization from methanol or ethanol .

Alternative Pathways

-

Schiff base formation: Condensation of thiosemicarbazide with cyclobutylmethyl ketones, followed by oxidative cyclization.

-

Post-functionalization: Introducing the cyclobutylmethyl group via alkylation of a pre-formed 2-amino-1,3,4-thiadiazole scaffold.

Predicted Physicochemical Properties

Biological Activity and Mechanisms

Antimicrobial Activity

2-Amino-1,3,4-thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects. Key findings from analogs include:

-

Megazol: Anti-trypanosomal activity against Trypanosoma cruzi (EC₅₀ = 0.2 µM) .

-

Bacterial MICs: 4–16 µg/mL for Staphylococcus aureus and Escherichia coli .

The cyclobutylmethyl substituent could improve pharmacokinetic profiles by reducing metabolic degradation compared to aryl derivatives.

Future Research Directions

-

Synthetic optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.

-

In vitro screening: Prioritize testing against NSCLC, pancreatic, and triple-negative breast cancer cell lines.

-

Computational modeling: Perform molecular docking studies to predict interactions with EGFR, HER2, or PD-L1.

-

ADMET profiling: Evaluate absorption, distribution, and cytochrome P450 inhibition potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume